
tert-Butyl 4-(6-(methoxycarbonyl)-2-methylpyridin-3-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(6-(methoxycarbonyl)-2-methylpyridin-3-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a methoxycarbonyl group
準備方法
The synthesis of tert-butyl 4-(6-(methoxycarbonyl)-2-methylpyridin-3-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, which is then reduced to the corresponding amine using palladium on carbon (Pd/C) in ethanol under hydrogen atmosphere . The final step involves the esterification of the amine with methoxycarbonyl chloride under basic conditions to yield the target compound.
化学反応の分析
tert-Butyl 4-(6-(methoxycarbonyl)-2-methylpyridin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like Pd/C.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Esterification: The methoxycarbonyl group can be modified through esterification reactions.
Common reagents used in these reactions include hydrogen gas, Pd/C, potassium permanganate, and methoxycarbonyl chloride. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
tert-Butyl 4-(6-(methoxycarbonyl)-2-methylpyridin-3-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound is used as an intermediate in the preparation of more complex molecules.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its structural features.
Industrial Applications: The compound is used in the development of new materials and chemical processes
作用機序
The mechanism of action of tert-butyl 4-(6-(methoxycarbonyl)-2-methylpyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar compounds to tert-butyl 4-(6-(methoxycarbonyl)-2-methylpyridin-3-yl)piperazine-1-carboxylate include:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy group instead of a methoxycarbonyl group.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This compound features a hydrazino group.
1-Boc-piperazine: A simpler derivative with a tert-butyl group and a piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C17H25N3O4 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
tert-butyl 4-(6-methoxycarbonyl-2-methylpyridin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O4/c1-12-14(7-6-13(18-12)15(21)23-5)19-8-10-20(11-9-19)16(22)24-17(2,3)4/h6-7H,8-11H2,1-5H3 |
InChIキー |
IYCKIXVQZXUKMF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)C(=O)OC)N2CCN(CC2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


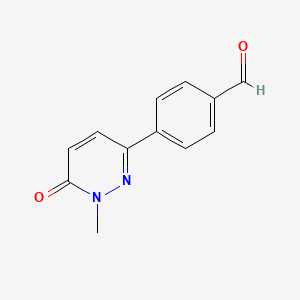

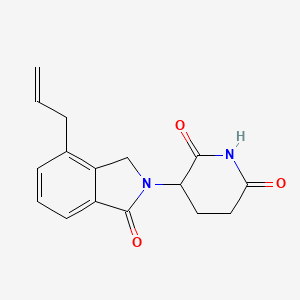
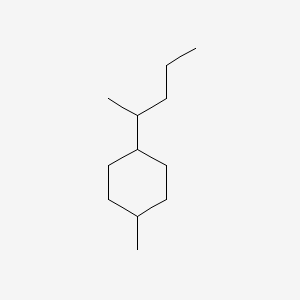
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester](/img/structure/B13932145.png)
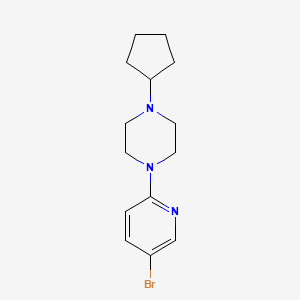
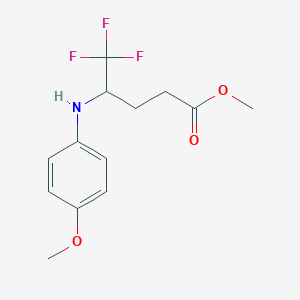



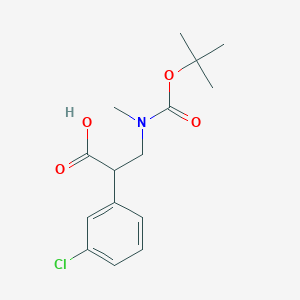
![2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13932193.png)
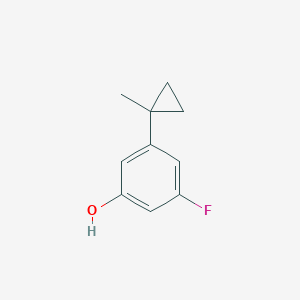
![[3-(2-Hydroxyethoxy)phenyl]acetic acid](/img/structure/B13932200.png)
